molecular formula C8H6ClF2IO B8161985 1-Chloro-2-(2,2-difluoroethoxy)-4-iodobenzene

1-Chloro-2-(2,2-difluoroethoxy)-4-iodobenzene

Cat. No.: B8161985
M. Wt: 318.48 g/mol
InChI Key: ALDOGDBKIPZZKD-UHFFFAOYSA-N
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Description

1-Chloro-2-(2,2-difluoroethoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of chlorine, iodine, and difluoroethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(2,2-difluoroethoxy)-4-iodobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-iodobenzene and 2,2-difluoroethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to deprotonate the alcohol and facilitate the nucleophilic substitution reaction.

    Solvent: Common solvents used in this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(2,2-difluoroethoxy)-4-iodobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used in the presence of a base and a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used in organic synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation may produce a ketone or carboxylic acid derivative.

Scientific Research Applications

1-Chloro-2-(2,2-difluoroethoxy)-4-iodobenzene has several applications in scientific research, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Chemical Biology: Researchers use this compound to study biological pathways and interactions, as it can be incorporated into bioactive molecules or probes.

    Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2,2-difluoroethoxy)-4-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the halogen atoms can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-(2,2-difluoroethoxy)-4-methylbenzene: This compound has a methyl group instead of an iodine atom, resulting in different chemical reactivity and applications.

    1-Chloro-2-(2,2-difluoroethoxy)benzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    1-Chloro-4-(2,2-difluoroethoxy)-2-iodobenzene: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.

Uniqueness

1-Chloro-2-(2,2-difluoroethoxy)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The difluoroethoxy group enhances its lipophilicity and stability, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

1-chloro-2-(2,2-difluoroethoxy)-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2IO/c9-6-2-1-5(12)3-7(6)13-4-8(10)11/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDOGDBKIPZZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)OCC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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